molecular formula C12H13NO3 B2937924 Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 73975-59-4

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2937924
CAS No.: 73975-59-4
M. Wt: 219.24
InChI Key: JTPMSTFUJJHJRW-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Scientific Research Applications

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Safety and Hazards

The safety information for “Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their synthesis methods and their potential applications in medicine, particularly in the treatment of various disorders .

Biochemical Analysis

Biochemical Properties

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate interacts with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are a class of 5-lipoxygenase (5-LO) inhibitors

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being explored.

Preparation Methods

The synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological activities.

Properties

IUPAC Name

methyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-11(12(15)16-3)9-6-8(14)4-5-10(9)13(7)2/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPMSTFUJJHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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